CCT3833
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor this compound inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
Aplicaciones Científicas De Investigación
Therapeutic Potential in KRAS-Mutant Cancers
CCT3833 has shown significant promise in the treatment of KRAS-mutant cancers, a category that includes a significant portion of pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers. As a panRAF plus SRC family kinase inhibitor, this compound effectively inhibits both RAF and SRC, which are crucial for the growth of these cancer types. Its ability to target these kinases has been validated in preclinical therapeutic efficacy studies in KRAS-mutant colorectal, lung, and pancreatic tumor xenografts. Additionally, this compound has been evaluated in a phase I clinical trial (NCT02437227), indicating its potential as a significant treatment option for KRAS-mutant cancers (Saturno et al., 2020).
Clinical Trial Insights
Further insights into the clinical application of this compound come from its evaluation in a phase I clinical trial. The trial reported a significant prolongation of progression-free survival in a patient with G12VKRAS spindle cell sarcoma. This outcome is particularly notable given that the patient did not respond to a multikinase inhibitor, suggesting this compound's potential efficacy in cases where other treatments have failed. This underscores the need for further evaluation of this compound in patients with various KRAS-mutant cancers (Saturno et al., 2020).
Propiedades
Nombre IUPAC |
Unknown |
---|---|
SMILES |
Unknown |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BAL3833; BAL-3833; BAL 3833; CCT3833; CCT-3833; CCT 3833. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.